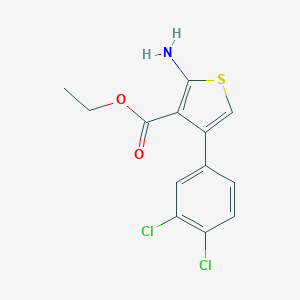

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-8(6-19-12(11)16)7-3-4-9(14)10(15)5-7/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGYERMBEZJSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiophene ring.

Gewald Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the Gewald reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and dichlorophenyl substituent play crucial roles in binding to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3,4-dichlorophenyl substituent distinguishes this compound from analogs with different aryl/heteroaryl groups. Key comparisons include:

*Estimated logP using software tools (exact experimental data unavailable in evidence).

Key Insights:

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

Replacing the ethyl ester with a carboxylic acid (e.g., 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylic acid) increases polarity but reduces cell membrane permeability .

Amino Group Modifications

- Acetylation : Derivatives like ethyl 2-acetamido-4-(3,4-dichlorophenyl)thiophene-3-carboxylate show reduced basicity, altering pharmacokinetics .

- Nitro Substituents : Nitro-containing analogs (e.g., ethyl 4-(4-chlorophenyl)-2-nitro-thiophene-3-carboxylate) exhibit higher reactivity but increased toxicity risks .

Toxicity Profiles

- 3,4-Dichlorophenyl Analog: Limited toxicity data, but structurally similar compounds show skin/eye irritation and respiratory toxicity .

- 4-Chlorophenyl Analog : Lower ecotoxicity due to reduced halogen content .

Pharmacological Potential

Biological Activity

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate, a compound belonging to the thiophene class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by recent studies and findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 316.20 g/mol

- CAS Number : 351156-69-9

The structure features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | |

| Escherichia coli | 1.0 | |

| Candida albicans | 15.67 - 31.25 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial in treating resistant strains of bacteria.

Anticancer Activity

The compound has also shown promise in anticancer studies. Research indicates that it can induce apoptosis in cancer cells through the activation of specific pathways.

- Cell Lines Tested : Various human cancer cell lines including breast and colon cancer.

- Mechanism of Action : Induction of oxidative stress leading to cell cycle arrest and apoptosis.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results highlighted that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts with electron-donating groups.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding affinity of the compound to various biological targets. The findings suggested that the compound binds effectively to bacterial ribosomal proteins, inhibiting protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Dichlorophenyl Group : Enhances antimicrobial potency.

- Amino Group : Critical for interaction with biological targets.

This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate?

- Methodological Answer: The compound is typically synthesized via multi-step protocols. A widely used approach involves the Gewald reaction , where 3,4-dichlorobenzaldehyde reacts with ethyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) to form the thiophene core. Subsequent functionalization steps, such as esterification or amidation, are performed under controlled temperatures (60–80°C) and inert atmospheres. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their solvation efficiency .

Q. Which techniques are employed for structural characterization of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths and angles critical for understanding reactivity .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer: Preliminary bioactivity is assessed via in vitro assays :

- Enzyme Inhibition: Kinetic assays (e.g., fluorometric or colorimetric) measure IC₅₀ values against targets like kinases or proteases.

- Antimicrobial Activity: Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Cytotoxicity: MTT assays on cell lines (e.g., HeLa or HEK293) evaluate cell viability .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer:

- Substituent Variation: Replace the dichlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., methoxy) to modulate lipophilicity and target affinity.

- Bioisosteric Replacement: Substitute the thiophene ring with pyridine or imidazole to enhance metabolic stability.

- Quantitative SAR (QSAR): Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent properties (logP, polar surface area) with activity .

Q. How are contradictions in bioactivity data between analogs resolved?

- Methodological Answer:

- Meta-Analysis: Compare datasets across analogs using statistical tools (e.g., ANOVA) to identify outliers.

- Targeted Re-Synthesis: Reproduce disputed compounds under standardized conditions to verify purity and activity.

- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. What role does X-ray crystallography with SHELX play in elucidating binding modes?

- Methodological Answer: SHELXL refines crystallographic data to generate electron density maps, revealing ligand-protein interactions (e.g., hydrogen bonds with active-site residues). For example, the dichlorophenyl group’s orientation in the binding pocket can be visualized to guide rational design .

Q. How can molecular docking (e.g., UCSF Chimera) predict interactions with biological targets?

- Methodological Answer:

- Preparation: Generate ligand 3D structures using Avogadro and optimize with Gaussian (DFT calculations).

- Docking Workflow: Use Chimera’s AutoDock Vina plugin to simulate binding poses. Key parameters include grid box size (20 ų) and exhaustiveness (50).

- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to assess predictive accuracy .

Q. Which advanced analytical methods resolve purity and stereochemical issues?

- Methodological Answer:

- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.

- Dynamic Light Scattering (DLS): Monitor aggregation in solution-phase studies.

- 2D NMR (COSY, NOESY): Assign stereochemistry and confirm conformational stability .

Q. How can data contradictions between in silico predictions and in vitro results be addressed?

- Methodological Answer:

- Force Field Adjustments: Refine docking parameters (e.g., solvation models) in software like GROMACS.

- Proteomics: Use LC-MS/MS to identify off-target interactions that may explain unexpected activity.

- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.